molecular formula C11H12N2S B2581978 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 685542-86-3

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2581978
CAS No.: 685542-86-3
M. Wt: 204.29
InChI Key: VMZQEGXILQTNFU-UHFFFAOYSA-N
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Description

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a thiol group (-SH) at the second position and a methyl group at the first position, with a 4-methylphenyl substituent at the fifth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methylbenzaldehyde, the synthesis may proceed through the formation of an intermediate Schiff base, followed by cyclization with a thiourea derivative to yield the desired imidazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process would be scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and specific solvents can also enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-phenyl-1H-imidazole-2-thiol: Lacks the 4-methyl group on the phenyl ring.

    1-methyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    1-methyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol: Features a methoxy group on the phenyl ring.

Uniqueness

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the specific combination of its substituents, which influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially enhancing its selectivity and potency in various applications.

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZQEGXILQTNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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